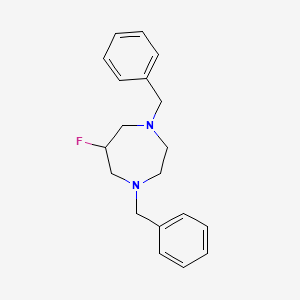

1,4-Dibenzyl-6-fluoro-1,4-diazepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H23FN2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1,4-dibenzyl-6-fluoro-1,4-diazepane |

InChI |

InChI=1S/C19H23FN2/c20-19-15-21(13-17-7-3-1-4-8-17)11-12-22(16-19)14-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |

InChI Key |

CXKBLBBIGCJJQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(CN1CC2=CC=CC=C2)F)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dibenzyl 6 Fluoro 1,4 Diazepane and Analogues

Established Synthetic Routes to the 1,4-Diazepane Ring System

The synthesis of the seven-membered 1,4-diazepane ring is a well-documented area of heterocyclic chemistry. Several robust methods have been developed, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

Cyclization Reactions for Seven-Membered Ring Formation

The most direct and common approach to the 1,4-diazepane skeleton involves the cyclization of a three-carbon diamine with a two-carbon dielectrophile. A classic example is the condensation of a 1,3-diamine with glyoxal (B1671930) or its derivatives. This reaction typically proceeds through the formation of a diimine or bisaminal intermediate, which is then reduced to the saturated diazepane ring. For instance, the condensation of 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal, followed by reduction with a borane-dimethyl sulfide (B99878) complex (BH₃–DMS), has been shown to produce 1,4-diazepanes in high yields of 75% to 83%. nih.gov

Another powerful cyclization strategy is intramolecular amide bond formation. This method often starts from enantiomerically pure amino acids, allowing for the synthesis of chiral 1,4-diazepanes. The key step involves an intramolecular coupling reaction, often facilitated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the seven-membered ring. nih.gov A domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides has also been developed as a novel, transition-metal-free method for preparing monocyclic 1,4-diazepinones, which can be further reduced to the corresponding diazepanes. nih.gov

To construct the specific 6-fluoro-1,4-diazepane (B170519) core, a logical precursor is 2-fluoro-1,3-diaminopropane . The synthesis of this fluorinated diamine is a critical first step. This diamine can then undergo cyclization with a C2 synthon like glyoxal. The reaction forms a cyclic diimine intermediate which, upon reduction with a reducing agent such as sodium borohydride (B1222165) (NaBH₄), yields the 6-fluoro-1,4-diazepane ring system.

| Cyclization Method | Key Reagents | Intermediate | Typical Yield | Reference |

| Condensation-Reduction | 1,3-Diamine, Glyoxal, BH₃–DMS | Bisbenzoxazolidine | 75-83% | nih.gov |

| Intramolecular Amidation | Amino acid derivatives, EDC | Amino acid precursor | High | nih.gov |

| Domino Cyclization | 1-Azadienes, α-Halogenoacetamides | Aza-Michael adduct | Good to Excellent | nih.gov |

| Proposed Fluoro-Diazepane Synthesis | 2-Fluoro-1,3-diaminopropane, Glyoxal, NaBH₄ | Cyclic diimine | N/A |

Strategies Utilizing N-Propargylamines for 1,4-Diazepane Scaffolds

N-propargylamines have emerged as highly versatile building blocks in organic synthesis due to their ability to participate in a variety of cyclization reactions. nih.govresearchgate.netacs.org These starting materials offer shorter synthetic routes and high atom economy for constructing N-heterocycles, including the 1,4-diazepane core. nih.govresearchgate.net The synthesis of diazepine (B8756704) rings from N-propargylamines often involves metal-catalyzed cyclization or cycloaddition reactions. For example, catalyst-free intramolecular 1,3-dipolar cycloaddition of o-(azidomethyl)propargylanilines can be used to form triazole-fused 1,4-benzodiazepines. researchgate.net These methods highlight the utility of activated alkyne moieties in constructing complex heterocyclic frameworks.

Ring Expansion Approaches to Diazepane Systems

Ring expansion reactions provide an alternative and powerful route to seven-membered rings like diazepanes from more readily available five- or six-membered heterocyclic precursors. rsc.orgnih.gov For instance, an unprecedented molecular rearrangement of 3-aminoquinoline-2,4-diones under basic conditions has been reported to furnish 1,4-benzodiazepine-2,5-diones. rsc.org Another approach involves the synthesis of azetidine-fused 1,4-diazepine derivatives via an intramolecular cross-coupling reaction, which can then undergo ring opening to yield functionalized 1,4-benzodiazepines. mdpi.com These methods are particularly useful for creating complex, fused-ring systems containing the diazepane moiety.

Introduction of N-Benzyl Moieties

Once the 6-fluoro-1,4-diazepane core is synthesized, the final step is the introduction of the two benzyl (B1604629) groups at the N1 and N4 positions.

N-Alkylation Reactions for Dibenzyl Functionalization

The most common methods for N-alkylation are direct alkylation with an alkyl halide and reductive amination.

Direct N-Alkylation: This method involves treating the secondary amine(s) of the 6-fluoro-1,4-diazepane ring with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base is required to neutralize the hydrogen halide formed during the reaction. While straightforward, this method can sometimes suffer from over-alkylation or the formation of quaternary ammonium (B1175870) salts, requiring careful control of stoichiometry and reaction conditions.

Reductive Amination: This is often the preferred method for preparing N-alkylated amines as it offers higher selectivity and avoids issues of over-alkylation. nih.govresearchgate.netchemrxiv.org The process involves the reaction of the amine with an aldehyde or ketone—in this case, benzaldehyde (B42025)—to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the N-benzylated amine. For the synthesis of 1,4-Dibenzyl-6-fluoro-1,4-diazepane , the 6-fluoro-1,4-diazepane precursor would be treated with two equivalents of benzaldehyde. A selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is used because it readily reduces the iminium ion intermediate but not the starting aldehyde. chemrxiv.org This one-pot procedure is highly efficient for producing di-substituted amines.

| N-Alkylation Method | Reagents | Key Features | Reference |

| Direct Alkylation | Benzyl halide, Base (e.g., K₂CO₃) | Simple procedure; risk of over-alkylation. | |

| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity; avoids over-alkylation; one-pot reaction. | nih.govresearchgate.netchemrxiv.org |

Methods for Selective N-Alkylation in 1,4-Diazepanes

In the synthesis of the target compound, both nitrogen atoms of the 6-fluoro-1,4-diazepane are secondary amines and are chemically equivalent. Therefore, achieving dibenzylation without the need for complex selective protection strategies is straightforward using a slight excess of the benzaldehyde and reducing agent in a reductive amination protocol.

However, in cases where different substituents are desired on the N1 and N4 positions, selective alkylation becomes necessary. This is typically achieved by using orthogonal protecting groups. For example, one nitrogen atom can be protected with a group like tert-butyloxycarbonyl (Boc), which is stable under the conditions used to alkylate the other nitrogen. After the first alkylation, the Boc group can be removed under acidic conditions, and a different alkyl group can be introduced at the newly deprotected nitrogen. While not required for the synthesis of this compound, these strategies are crucial for creating a diverse library of asymmetrically substituted 1,4-diazepane analogues. Studies on the regioselective N-alkylation of other nitrogen-containing heterocycles, such as indazoles, have shown that the choice of base and solvent system can significantly influence which nitrogen atom is alkylated, a principle that can be applied to diazepine systems. acs.org

Strategies for Incorporating the 6-Fluoro Substituent

The introduction of a fluorine atom into a specific position on the 1,4-diazepane ring, such as the 6-position, presents a significant synthetic challenge. The strategies to achieve this can be broadly categorized into two main approaches: building the ring from already fluorinated precursors or introducing the fluorine atom onto a pre-formed diazepane or a related intermediate through regioselective fluorination.

Synthesis from Fluorinated Precursors

A plausible and often more controlled method for synthesizing this compound involves the use of starting materials that already contain the fluorine atom. This approach ensures the precise placement of the fluoro group and avoids potentially unselective fluorination reactions on the heterocyclic ring.

One conceptual blueprint for this strategy can be adapted from the synthesis of other fluorinated heterocycles, such as fluoroquinolones. For instance, the synthesis of certain 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid derivatives starts with a fluorinated aromatic compound. nih.gov Applying this logic to the synthesis of our target compound, a potential precursor would be a fluorinated three-carbon synthon that can react with a dibenzylated ethylenediamine (B42938) derivative.

A hypothetical synthetic route could commence with a fluorinated propane (B168953) derivative, for example, 1,3-dihalogeno-2-fluoropropane. The reaction of this fluorinated building block with N,N'-dibenzylethylenediamine would lead to the cyclization and formation of the desired this compound ring. The choice of halogens on the propane derivative and the reaction conditions would be critical to optimize the yield of the seven-membered ring and minimize side reactions.

Table 1: Potential Fluorinated Precursors and Corresponding Reagents

| Fluorinated Precursor | Co-reactant | Key Reaction Type |

| 1,3-Dibromo-2-fluoropropane | N,N'-Dibenzylethylenediamine | Double nucleophilic substitution |

| 2-Fluoro-1,3-propanediol | N,N'-Dibenzylethylenediamine | Mitsunobu reaction or conversion to dihalide/ditosylate followed by substitution |

| Ethyl 2-fluoro-3-oxopropanoate | N,N'-Dibenzylethylenediamine | Reductive amination followed by cyclization |

It is important to note that while this approach is theoretically sound, the availability and reactivity of the specific fluorinated precursors would need to be carefully considered.

Regioselective Fluorination Techniques (if applicable to diazepanes)

Introducing a fluorine atom regioselectively at the 6-position of a pre-existing 1,4-diazepane ring is a more challenging endeavor. Direct C-H fluorination of saturated heterocyclic systems is often difficult to control. However, recent advancements in fluorination chemistry offer potential avenues.

Electrophilic fluorinating reagents, such as Selectfluor®, are widely used, but their application to an unactivated C-H bond in a diazepane ring would likely lack the desired regioselectivity. A more promising strategy might involve the introduction of a functional group at the 6-position that can then be converted to a fluorine atom. For example, if a 6-keto-1,4-diazepane derivative could be synthesized, its conversion to the 6-fluoro derivative could be attempted using a deoxofluorinating agent like DAST (diethylaminosulfur trifluoride) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Furthermore, modern methods for the regioselective fluorination of nitrogen-containing heterocycles, such as those developed for pyridines and diazines, could offer conceptual guidance. researchgate.net These methods often rely on transition-metal catalysis or photoredox catalysis to achieve site-selective C-H functionalization. While direct application to the diazepine system has not been widely reported, these innovative techniques represent a frontier in the synthesis of fluorinated heterocycles.

A metal-free approach for the synthesis of fluoro-benzoxazepines from o-styryl benzamides utilizing a fluorination/aryl migration/cyclization cascade offers another intriguing, albeit conceptually distant, possibility. chemistryviews.org This highlights the potential for cascade reactions initiated by a fluorination event to construct complex fluorinated heterocyclic systems.

Stereoselective Synthesis of Chiral 1,4-Diazepane Derivatives

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure 1,4-diazepane derivatives, which is often a prerequisite for their evaluation as potential therapeutic agents.

Asymmetric Synthesis Utilizing Chiral Starting Materials (e.g., (S)-serine)

A powerful and frequently employed strategy for the synthesis of chiral non-racemic compounds is the use of a chiral starting material from the "chiral pool." The amino acid (S)-serine is a readily available and versatile chiral building block that has been successfully utilized in the synthesis of chiral 1,4-diazepanes. nih.gov

In a reported synthesis, (S)-serine serves as the source of chirality for the C2 position of the 1,4-diazepane ring. nih.gov The synthetic sequence typically involves the protection of the amino and carboxylic acid groups of serine, followed by a series of transformations to build the seven-membered ring. A key step in one such synthesis is the Lewis acid-catalyzed formation of a bicyclic intermediate through consecutive nucleophilic substitution and intramolecular aminolysis. nih.gov This methodology yields chiral non-racemic 1,4-diazepanes with a hydroxymethyl residue at the 2-position, which can be further functionalized. The 1,4-dibenzyl derivative synthesized through this route demonstrated high affinity for sigma(1) receptors. nih.gov

Table 2: Example of Chiral Synthesis from (S)-Serine

| Starting Material | Key Intermediate | Final Product (Example) |

| (S)-Serine | Chiral chloropropionamide | (S)-1,4-Dibenzyl-1,4-diazepan-2-yl)methanol |

This approach ensures that the stereochemistry at the C2 position is well-defined from the outset, originating from the stereocenter of the starting (S)-serine.

Diastereoselective Approaches in 1,4-Diazepane Construction

When a molecule contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) becomes paramount. In the context of 1,4-diazepane synthesis, diastereoselective approaches aim to control the spatial arrangement of substituents on the diazepine ring.

In a hypothetical diastereoselective synthesis of a 6-fluoro-1,4-diazepane derivative starting from a chiral precursor like (S)-serine, the introduction of the fluorine atom or a precursor functional group at the 6-position would need to be carefully planned. The existing stereocenter at C2 could direct the stereochemical outcome at C6. For example, a bulky protecting group on the hydroxymethyl side chain at C2 could sterically hinder one face of the molecule, leading to the preferential attack of a fluorinating agent from the less hindered face.

Alternatively, a substrate-controlled diastereoselective reaction could be employed. This would involve a cyclization step where the transition state leading to one diastereomer is energetically favored over the other due to the inherent stereochemistry of the acyclic precursor. The choice of reagents, solvents, and temperature can significantly influence the diastereomeric ratio.

Mechanistic Investigations of 1,4 Diazepane Transformations

Reaction Mechanisms in Cyclization Processes

Cyclization reactions are fundamental to forming the seven-membered ring of 1,4-diazepanes. Understanding the underlying mechanisms of these intramolecular reactions is crucial for optimizing yields and controlling stereochemistry.

Analysis of Dieckmann-Analogous Cyclizations

The Dieckmann condensation is an intramolecular reaction of a diester with a base to yield a cyclic β-keto ester. youtube.com While classically used for 5- and 6-membered rings, its principles can be applied to the synthesis of larger rings like 1,4-diazepanes, albeit with challenges such as lower yields. The mechanism involves the deprotonation of an α-carbon to one carbonyl group, forming an enolate which then attacks the other carbonyl carbon. youtube.com Subsequent elimination of the leaving group (e.g., an alkoxide) and acidification produces the cyclic product. youtube.com

In the context of 1,4-diazepane synthesis, a Dieckmann-type cyclization would involve a linear precursor containing two ester functionalities appropriately positioned to form the seven-membered ring. The reaction is typically promoted by a strong base, such as lithium diisopropylamide (LDA), which facilitates the formation of the macrocyclic ketone. nih.gov For precursors leading to substituted diazepanes, the regioselectivity of the initial deprotonation becomes a critical factor influencing the final product structure.

Studies on Tandem Retro-Henry/Mannich/Michael Reactions in Diazepine (B8756704) Synthesis

Tandem reactions provide an efficient pathway for constructing complex molecules in a single pot. A notable strategy for producing 6-substituted 1,4-diazepanes involves a tandem retro-Henry/Mannich/Michael reaction sequence. nih.gov This process begins with a precursor like N,N'-Dibenzyl-6-hydroxymethyl-6-nitroperhydro-1,4-diazepine.

The key mechanistic steps are:

Retro-Henry Reaction: The starting material is treated with a base, causing a retro-Henry reaction that converts it into a nitronate intermediate. nih.gov

Mannich or Michael Reaction: This reactive nitronate can then undergo one of two pathways:

Michael Addition: Reaction with various acrylic derivatives. nih.gov

Mannich Reaction: Reaction with different amines. nih.gov

This sequence allows for the introduction of a wide variety of substituents at the C6 position of the 1,4-diazepane ring. A significant finding is that benzylamine (B48309) can serve simultaneously as the base, solvent, and reagent in the tandem retro-Henry/Mannich reaction, streamlining the synthesis. nih.gov This methodology is directly relevant for creating precursors to compounds like 1,4-Dibenzyl-6-fluoro-1,4-diazepane, where a nitro group at C6 could potentially be transformed into a fluoro group via subsequent synthetic steps.

Mechanistic Insights into Ugi-Reaction Based Cyclizations

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular diversity and is highly applicable to the synthesis of heterocyclic systems, including 1,4-diazepanes. nih.govnih.gov The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide intermediate. researchgate.net

For the synthesis of 1,4-diazepan-5-ones, a two-step approach is often employed:

Ugi-4CR: The four components are reacted to create a linear acyclic precursor. nih.gov

Intramolecular Cyclization: The precursor undergoes a subsequent intramolecular nucleophilic substitution (SN2) reaction to form the seven-membered diazepane ring. nih.govmdpi.com

The choice of cyclization conditions is critical. For instance, Mitsunobu conditions have been successfully used for synthesizing benzo-fused diazepinones, while using sulfuryl diimidazole is effective for aliphatic 1,4-diazepan-5-ones. nih.gov The mechanism involves the activation of a hydroxyl or other suitable group in the Ugi product, followed by nucleophilic attack by a nitrogen atom to close the ring. This strategy's versatility allows for the synthesis of a wide array of substituted diazepanes. nih.gov

Catalytic Roles in 1,4-Diazepane Synthesis

Catalysts are essential for enhancing reaction rates, improving yields, and controlling selectivity in the synthesis of 1,4-diazepanes. Both Lewis acids and organic bases play pivotal roles in key transformations.

Lewis Acid Catalysis in Ring Formation

Lewis acids are frequently employed to catalyze ring-forming reactions. In the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, Keggin-type heteropolyacids (HPAs) have proven to be highly efficient catalysts. nih.gov These catalysts exhibit strong Brønsted acidity and can facilitate the one-pot condensation of ketimine intermediates with aldehydes to produce the desired diazepine structures in high yields and with short reaction times. nih.gov

The catalytic activity is dependent on the specific composition of the heteropolyacid. Research has shown that substituting molybdenum atoms with vanadium atoms in the HPA structure can decrease reaction times and improve product yields. nih.gov Another approach involves the use of ruthenium(II) catalysts, which enable the synthesis of 1,4-diazacycles through a diol-diamine coupling via a hydrogen borrowing mechanism. organic-chemistry.org This method is particularly notable for overcoming catalyst poisoning issues that can occur with chelating diamines. organic-chemistry.org

| Catalyst Type | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Keggin-type Heteropolyacids (HPAs) | Condensation of ketimines and aldehydes | High yields, short reaction times, tunable acidity. | nih.gov |

| (Pyridyl)phosphine-ligated Ruthenium(II) | Diol-diamine coupling (Hydrogen Borrowing) | Overcomes catalyst poisoning, environmentally friendly. | organic-chemistry.org |

| Indium(III) Chloride (InCl₃) | Ugi-4CR for precursor synthesis | Effective in green solvents like ethanol, mild conditions. | mdpi.com |

DBU-Mediated Organic Transformations and their Applicability

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong organic base that serves as a versatile catalyst in numerous organic transformations, including cyclizations, eliminations, and condensation reactions. tandfonline.comresearchgate.net Its ability to promote reactions under mild conditions makes it an attractive tool in heterocyclic synthesis. tandfonline.com

In the context of forming diazepine-related structures, DBU's role as a base is critical. For example, in Ugi-based syntheses, a post-reaction cyclization step is often required to form the final ring. While strong inorganic bases like KOH can lead to decomposition, a milder organic base like DBU or cesium carbonate (Cs₂CO₃) can effectively promote the desired intramolecular SN2 cyclization of the Ugi adduct to yield the heterocyclic product. mdpi.comresearchgate.net The use of DBU offers significant advantages, including commercial availability, ease of handling, and high selectivity (chemo-, regio-, and stereo-), making it highly applicable in modern synthetic transformations. tandfonline.comresearchgate.net

| Entry | Base | Result | Reference |

|---|---|---|---|

| 1 | Potassium Hydroxide (KOH) | Decomposition of starting material | mdpi.comresearchgate.net |

| 2 | Cesium Carbonate (Cs₂CO₃) | Successful cyclization to desired product (68% yield) | mdpi.comresearchgate.net |

Mechanism of N-Benzylation and 6-Fluorination

Direct mechanistic studies on the formation of this compound are not present in the reviewed literature. However, research on analogous systems offers a glimpse into plausible reaction pathways.

The N-benzylation of 1,4-diazepane derivatives typically proceeds via a nucleophilic attack of the secondary amine nitrogen atoms on a benzyl (B1604629) electrophile, such as benzyl bromide or benzyl chloride. This is a standard SN2 reaction. Alternatively, reductive amination using benzaldehyde (B42025) and a reducing agent like sodium borohydride (B1222165) is a common method for N-alkylation. nih.gov In a study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, the initial step involves a carbonyl-amine condensation followed by reductive amination. nih.govnih.gov

The 6-fluorination of a 1,4-diazepane ring is a more complex transformation. Direct fluorination of an unactivated C-H bond is challenging. A plausible route would involve the introduction of a leaving group at the 6-position, followed by nucleophilic substitution with a fluoride (B91410) source. Another approach could be electrophilic fluorination of an enolate or enamine precursor if a carbonyl group is present at a neighboring position. The choice of fluorinating agent is critical, with reagents like Selectfluor® being commonly used for stereoselective fluorination in complex molecules.

It is important to emphasize that without experimental or computational data for the specific target compound, these proposed mechanisms remain hypothetical.

Computational Analysis of Reaction Energetics and Transition States

Due to the absence of "this compound" in the scientific literature, no specific computational analyses of its reaction energetics or transition states have been performed. Such studies are crucial for understanding reaction mechanisms, predicting feasibility, and optimizing reaction conditions.

In related research, computational methods have been employed to evaluate the reaction mechanisms of 1,4-diazepane transformations. For instance, quantum chemical calculations were used to explore the reaction pathway for the formation of trialkylated 1,4-diazepane-6-amine derivatives. nih.govnih.gov These calculations helped in understanding the activation energy barriers for different proposed mechanisms. nih.gov

No potential energy surface (PES) maps for the synthesis of this compound are available. A PES map for a chemical reaction illustrates the energy of the system as a function of the geometric coordinates of the atoms involved. It provides a visual representation of the reaction pathway, including reactants, products, intermediates, and transition states. Mapping the PES for the N-benzylation and 6-fluorination of a 1,4-diazepane precursor would be a valuable tool to elucidate the most favorable reaction pathway and identify key energetic barriers.

Specific activation barriers for the N-benzylation and 6-fluorination leading to this compound have not been determined. The activation barrier is the minimum energy required for a reaction to occur. Computational chemistry provides powerful tools to calculate these barriers. For example, in a study on a related 1,4-diazepane system, the activation energy for a direct reductive amination step was calculated to be 138 kJ mol⁻¹. nih.gov Such calculations for the synthesis of this compound would be essential to assess the viability of different synthetic routes.

Stereochemical and Conformational Analysis of 1,4 Dibenzyl 6 Fluoro 1,4 Diazepane

Intrinsic Ring Conformation of the Seven-Membered 1,4-Diazepane Ring System

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is a flexible structure that can adopt several conformations. Unlike the well-defined chair conformation of cyclohexane, the diazepane ring has a more intricate potential energy surface with multiple low-energy conformers, including boat and twist-boat forms. davuniversity.org The unique geometry of this seven-membered ring serves as a crucial framework for the spatial arrangement of functional groups, which is vital for its interactions with biological targets. nih.gov

For N,N-disubstituted 1,4-diazepanes, extensive research through NMR spectroscopy, X-ray crystallography, and molecular modeling has shown that the ring system often does not reside in a simple chair or boat conformation. nih.gov Instead, a twist-boat conformation is frequently identified as the most stable, low-energy state. nih.gov This preference is a result of the system's tendency to minimize torsional strain and avoid unfavorable transannular interactions (interactions across the ring). The twist-boat conformation effectively alleviates the steric hindrance that would be present in a classic boat structure, particularly the "flagpole" interactions. youtube.com While benzodiazepine (B76468) derivatives, which feature a fused benzene (B151609) ring, also adopt boat-like conformations, the conformational dynamics of the simple diazepine (B8756704) ring are distinct. researchgate.net

The flexible nature of the 1,4-diazepane ring allows for rapid interconversion between its various conformational states at room temperature. This dynamic process, often referred to as ring-flipping or pseudorotation, involves passing through higher-energy transition states. The pathway between different conformers, such as from one twist-boat form to another, typically proceeds through a boat-like transition state. youtube.com

The energy barriers for these interconversions are critical for understanding the molecule's dynamic behavior. Low-temperature NMR studies on related heterocyclic systems have been instrumental in "freezing out" individual conformers and determining the activation energy for their interconversion. researchgate.net For the 1,4-diazepane ring, these barriers are influenced by the nature and size of the substituents on both the nitrogen and carbon atoms.

Influence of N-Benzyl Substituents on Ring Dynamics and Overall Molecular Architecture

The presence of two bulky benzyl (B1604629) groups on the nitrogen atoms (N1 and N4) has a profound impact on the conformational preferences and dynamics of the diazepane ring. These substituents introduce significant steric bulk, which further destabilizes certain conformations. For instance, a conformation that would place the benzyl groups in close proximity would be energetically unfavorable.

Impact of the 6-Fluoro Substitution on Conformational Preferences and Ring Flexibility

The introduction of a fluorine atom at the C6 position of the 1,4-diazepane ring introduces both steric and electronic effects that can modulate the conformational equilibrium. Fluorine is a relatively small but highly electronegative atom. Its substitution can influence the ring's conformation in several ways:

Steric Effects : While smaller than a methyl or benzyl group, the fluorine atom will have steric interactions with adjacent atoms, potentially favoring conformations that minimize these interactions.

Electronic Effects : The strong electron-withdrawing nature of fluorine can alter the bond lengths and angles in its vicinity. This can lead to changes in the torsional potentials within the ring, thereby shifting the preference from one conformer to another. The impact of fluorine substitution on molecular conformation and biological activity is a well-documented strategy in medicinal chemistry.

While direct studies on 6-fluoro-1,4-diazepane (B170519) are not prevalent, research on other fluorinated heterocyclic compounds demonstrates that fluorine substitution can have a significant, though sometimes subtle, effect on conformational preferences.

Investigation of Intramolecular Interactions (e.g., π-stacking) Affecting Conformation

A critical factor governing the conformation of 1,4-dibenzyl-6-fluoro-1,4-diazepane is the potential for intramolecular interactions. Specifically, the presence of two aromatic benzyl groups allows for the possibility of an intramolecular π-stacking interaction .

Studies on analogous N,N-disubstituted-1,4-diazepane antagonists have revealed that the preferred twist-boat conformation is significantly stabilized by an attractive interaction between the two aromatic rings of the substituents. nih.gov In this arrangement, the benzyl groups fold over the diazepane ring, allowing their phenyl rings to be in close, parallel proximity. This π-π interaction acts as a conformational lock, contributing to the stability of the twist-boat structure and representing a major feature of the molecule's low-energy state. nih.gov This interaction would likely be a dominant conformational determinant in this compound.

Advanced Experimental Techniques for Conformational Elucidation

Determining the precise three-dimensional structure and dynamic behavior of flexible molecules like this compound requires sophisticated analytical methods. No single technique can provide a complete picture; therefore, a combination of experimental and computational approaches is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying molecular conformation in solution. nih.gov Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish connectivity and spatial proximities between atoms. ipb.pt Variable-temperature NMR studies are particularly crucial for analyzing dynamic equilibria and measuring the energy barriers of conformational interconversion. researchgate.net

X-ray Crystallography : This technique provides an unambiguous determination of the molecular structure in the solid state. nih.gov By analyzing the diffraction pattern of a single crystal, the precise atomic coordinates can be determined, revealing bond lengths, bond angles, and the exact conformation adopted in the crystal lattice. researchgate.net This provides a static snapshot of a low-energy conformer.

Molecular Modeling : Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, complement experimental data. These techniques can be used to calculate the relative energies of different conformers, map the interconversion pathways, and visualize the intramolecular interactions that stabilize the preferred structures. nih.gov

The following table summarizes the key techniques and their contributions to the conformational analysis of substituted diazepanes.

| Technique | Information Provided | Relevance to this compound |

| 1D and 2D NMR Spectroscopy | Provides information on chemical environment, connectivity, and through-space proximity of atoms in solution. ipb.pt | Elucidates the dominant conformation in solution and identifies key interactions like π-stacking. |

| Variable-Temperature NMR | Allows for the study of dynamic processes and the determination of energy barriers between conformers. | Quantifies the flexibility of the diazepine ring and the energy barrier for ring inversion. |

| X-ray Crystallography | Determines the precise three-dimensional structure, including bond lengths and angles, in the solid state. nih.gov | Provides a definitive structure of a low-energy conformer, confirming predictions from other methods. |

| Molecular Modeling | Calculates the relative energies of different conformations and maps the potential energy surface for interconversion. nih.gov | Helps to identify all possible low-energy conformers and understand the energetic factors driving the conformational preferences. |

Computational and Theoretical Chemistry Studies on 1,4 Dibenzyl 6 Fluoro 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular geometry of 1,4-dibenzyl-6-fluoro-1,4-diazepane. These calculations offer a detailed view of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of 1,4-diazepane, these methods are employed to predict bond lengths, bond angles, and dihedral angles. ijpcbs.com

Ab initio methods , such as Hartree-Fock (HF), provide a foundational level of theory. More accurate calculations often incorporate electron correlation effects through methods like Møller-Plesset perturbation theory (MP2). For instance, ab initio calculations at the HF/6-31G** level have been used to establish the relative stability of different tautomeric forms of diazepine (B8756704) rings. emarefa.net

Density Functional Theory (DFT) has become a popular approach due to its balance of accuracy and computational cost. Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311G(d,p) to investigate the structural aspects of related heterocyclic compounds. bhu.ac.in Quantum chemical calculations using DFT have been instrumental in investigating reaction mechanisms, such as the reductive amination in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. nih.gov

The choice of method and basis set can influence the accuracy of the predicted geometry. For example, comparisons between semi-empirical methods like PM3 and DFT have shown that while both can predict similar geometries, DFT often provides results in better agreement with experimental data. ijpcbs.com The geometry optimization process seeks the lowest energy conformation on the potential energy surface, which corresponds to the most stable molecular structure. researchgate.net

Table 1: Comparison of Theoretical Methods for Geometry Optimization

| Method | Key Features | Application Example |

| Ab Initio (HF, MP2) | Based on first principles, systematically improvable. emarefa.net | Establishing the stability of enamine over di-imine tautomers in 1,4-diazepine rings. emarefa.net |

| Density Functional Theory (DFT) | Includes electron correlation at a lower computational cost than high-level ab initio methods. nih.gov | Investigating reaction mechanisms and optimizing geometries of diazepane derivatives. ijpcbs.comnih.gov |

| Semi-empirical (PM3, AM1) | Uses parameters derived from experimental data to simplify calculations. ijpcbs.comemarefa.net | Predicting geometries that are in general agreement with higher-level methods and experiment. ijpcbs.comemarefa.net |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. researchgate.net

HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.

LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile.

The distribution of these orbitals across the this compound molecule would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in related systems, the spatial distribution of HOMO and LUMO is often localized on specific fragments of the molecule, which dictates the nature of its electronic transitions. nih.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis or by examining the molecular electrostatic potential (MESP), helps to identify the partial atomic charges on each atom. bhu.ac.in The MESP map provides a visual representation of the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. bhu.ac.in

Table 2: Key Concepts in FMO and Charge Distribution Analysis

| Concept | Description | Significance for this compound |

| HOMO | Highest energy molecular orbital containing electrons. youtube.com | Indicates the primary sites for electron donation (nucleophilic centers). |

| LUMO | Lowest energy molecular orbital that is empty. youtube.com | Indicates the primary sites for electron acceptance (electrophilic centers). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A smaller gap generally implies higher reactivity. |

| Mulliken Charges | A method to calculate partial atomic charges. bhu.ac.in | Provides a quantitative measure of the charge on each atom. |

| MESP | A map of the electrostatic potential on the electron density surface. bhu.ac.in | Visually identifies electron-rich and electron-poor regions of the molecule. |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on quantum chemical calculations, can predict various spectroscopic parameters, which can then be compared with experimental data for validation. This includes predicting vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis).

For instance, calculated vibrational frequencies using DFT methods can be compared with experimental FT-IR spectra to confirm the molecular structure. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.netresearchgate.net The agreement between calculated and experimental spectra serves as a strong validation of the computational methodology used. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations are employed to study the conformational landscapes and dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which contains a seven-membered diazepane ring and two benzyl (B1604629) groups, multiple conformations are possible.

MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of different conformational states and the transitions between them. nih.gov These simulations can reveal the preferred conformations of the diazepane ring (e.g., chair, boat, twist-boat) and the orientation of the benzyl and fluoro substituents. By analyzing the simulation trajectory, one can construct a conformational landscape, which maps the potential energy of the molecule as a function of its conformational coordinates. This provides insights into the relative populations of different conformers and the energy barriers for interconversion. nih.gov

Theoretical Studies on Tautomeric Equilibria in Related Diazepine Systems

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a relevant phenomenon in diazepine chemistry. ijpcbs.com Theoretical studies are crucial for understanding these equilibria, as the different tautomers may exhibit distinct chemical and physical properties.

For diazepine systems, studies have often focused on the equilibrium between enamine and imine forms. emarefa.net Quantum chemical calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents. researchgate.net The inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM), is important as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. nih.gov For example, a more polar tautomer is generally stabilized to a greater extent by a polar solvent. Theoretical calculations can determine the Gibbs free energy difference between tautomers, which is directly related to the equilibrium constant.

Prediction of Spectroscopic Data through Quantum Chemical Modeling

As an extension of the prediction of spectroscopic parameters, quantum chemical modeling offers a comprehensive approach to understanding and interpreting experimental spectra. This involves a synergistic combination of experimental measurements and theoretical calculations.

By calculating spectroscopic data for a proposed structure and comparing it with experimental results, one can confirm or revise the structural assignment. For example, calculated NMR chemical shifts (¹H and ¹³C) using methods like GIAO (Gauge-Including Atomic Orbital) can be correlated with experimental NMR data to provide a detailed assignment of the resonances and to study phenomena like tautomeric equilibria. nih.gov

Similarly, computed FT-IR and UV-Vis spectra can aid in the interpretation of experimental data. The vibrational modes calculated from a frequency analysis can be assigned to specific peaks in the FT-IR spectrum, confirming the presence of particular functional groups. researchgate.net TD-DFT calculations can help to assign the electronic transitions observed in the UV-Vis spectrum to specific molecular orbital transitions, such as HOMO → LUMO transitions. researchgate.net This integrated approach provides a powerful tool for the structural elucidation and characterization of complex molecules like this compound.

Structure Activity Relationship Sar Studies in 1,4 Diazepane Systems

General Principles of SAR for the 1,4-Diazepane Scaffold

The 1,4-diazepane ring is considered a "privileged structure" in medicinal chemistry. researchgate.net This seven-membered heterocyclic system, containing two nitrogen atoms at positions 1 and 4, possesses significant conformational flexibility. This flexibility allows it to adopt various spatial arrangements, enabling it to interact with a wide array of biological targets. chemisgroup.usdntb.gov.ua SAR studies have demonstrated that modifications at nearly all positions of the 1,4-diazepane ring can significantly influence its pharmacological profile. chemisgroup.us

The versatility of the scaffold allows it to serve as a core element in the design of ligands for diverse biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. dntb.gov.uaopenpharmaceuticalsciencesjournal.com The nitrogen atoms at the N1 and N4 positions are key points for substitution, allowing for the introduction of various groups that can modulate properties such as potency, selectivity, and pharmacokinetic parameters. The ability to fuse other ring systems, such as benzodiazepines, to the diazepane core further expands its chemical space and potential therapeutic applications. mdpi.comnih.gov This inherent adaptability makes the 1,4-diazepane scaffold a valuable starting point for the development of novel therapeutic agents. dntb.gov.uanih.gov

Role of N-Benzyl Substitution in Modulating Biological Target Interactions

The introduction of benzyl (B1604629) groups at the nitrogen atoms (N-benzylation) of the 1,4-diazepane scaffold is a critical strategy for tuning its interaction with various biological targets. These bulky, aromatic substituents can establish key binding interactions, such as hydrophobic and π-π stacking, within receptor pockets, significantly influencing affinity and selectivity.

N-benzyl groups are crucial for high-affinity binding to sigma (σ) receptors. Research on 1,4-diazepane derivatives has shown that the presence of N-benzyl substituents is a key determinant for σ1 receptor affinity. Homologation from a piperazine (B1678402) to a 1,4-diazepane ring, in combination with N-benzyl substitution, can lead to a marked improvement in σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov

For instance, the compound 1,4-dibenzyl-2-(hydroxymethyl)-1,4-diazepane demonstrates a high affinity for the σ1 receptor with a Kᵢ value of 7.4 nM and exhibits a 53-fold selectivity for σ1 over σ2 receptors. nih.gov This highlights the favorable contribution of the dibenzyl substitution pattern to σ1 receptor binding. The conformation of the diazepane ring, influenced by these substituents, allows for optimal engagement with the receptor's binding site. nih.gov In contrast, substitutions on the benzyl ring itself, such as a 2,4-dimethyl pattern, have been shown to improve the affinity for the σ2 receptor. nih.gov

| Compound Name | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| 1,4-dibenzyl-2-(hydroxymethyl)-1,4-diazepane | 7.4 | 390 | 53 |

| Benzofurane derivative 2c | 8.0 | - | - |

| 2,4-dimethyl substituted analogue 3c | 8.0 | 28 | 3.5 |

The 1,4-diazepane scaffold has been identified as a promising framework for the development of T-type calcium channel blockers. nih.govdocumentsdelivered.com T-type calcium channels are voltage-gated ion channels that play roles in various physiological processes, and their blockade is a therapeutic strategy for conditions like hypertension and certain types of epilepsy. wikipedia.orgmayoclinic.orgnih.gov

In the context of 1,4-diazepane derivatives, N-alkylation and N-benzylation are common modifications explored to optimize activity. SAR studies have revealed that the nature of the substituent on the nitrogen atoms significantly impacts the compound's ability to block T-type calcium channels. For example, a series of 1,4-diazepane derivatives were synthesized and evaluated, leading to the discovery of potent T-type calcium channel blockers with good selectivity over other calcium channels like N-type and hERG channels. nih.gov While specific data for a dibenzyl substitution pattern is part of a broader SAR exploration, the general strategy involves modifying these N-substituents to achieve desired potency and selectivity. nih.govnih.gov

| Compound | T-type Calcium Channel Inhibition (IC₅₀) |

| Compound 4s (a 1,4-diazepane derivative) | Potent activity reported |

| Zonisamide | Blocks T-type channels |

| Ethosuximide | Blocks T-type channels |

Factor Xa (fXa) is a critical serine protease in the coagulation cascade, making it a key target for the development of anticoagulants. drugs.comwikipedia.org The 1,4-diazepane moiety has been successfully designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov

SAR studies on novel fXa inhibitors incorporating a 1,4-diazepane ring have shown that substitutions on this ring are pivotal. The design of these inhibitors often involves a central diazepane scaffold with appended groups that interact with the S1 and S4 pockets of the enzyme. nih.govnih.govmdpi.com For example, compound YM-96765, a 1,4-diazepane derivative, demonstrated potent fXa inhibitory activity with an IC₅₀ value of 6.8 nM. nih.gov The N-substituents on the diazepane ring are crucial for correctly orienting the molecule within the active site and achieving high-affinity binding. While the specific impact of a dibenzyl substitution needs to be evaluated within a series of fXa inhibitors, the general principle is that these positions are key handles for modulating inhibitory potency. nih.gov

| Compound | Factor Xa Inhibition (IC₅₀) |

| YM-96765 (1,4-diazepane derivative) | 6.8 nM |

| Compound 3 (a 1,4-diazepane derivative) | 23 ± 8 nM |

| Rivaroxaban | Marketed FXa Inhibitor |

| Apixaban | Marketed FXa Inhibitor |

Significance of Fluoro Substitution at Position 6 on Biological Activity and Pharmacological Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability. researchgate.nettandfonline.com Placing a fluorine atom at the 6-position of the 1,4-diazepane ring would be expected to impart specific electronic and steric properties that could significantly alter its pharmacological profile.

Steric Contributions: Despite its high electronegativity, the fluorine atom is relatively small, with a van der Waals radius (1.47 Å) comparable to that of a hydrogen atom (1.20 Å). tandfonline.com This means that replacing a hydrogen atom with a fluorine atom at the 6-position is unlikely to cause significant steric hindrance or clashes within a binding site. benthamscience.com This "hydrogen mimic" characteristic is advantageous, as it allows for the electronic properties of the molecule to be fine-tuned with minimal structural perturbation. tandfonline.com This subtle modification can therefore enhance binding affinity without disrupting the established binding mode of the parent scaffold. mdpi.com However, the stability of the C-F bond can also be influenced by its electronic environment; for instance, a fluorine at a benzylic position might be more reactive. acs.orgnih.gov

Influence on Ligand-Receptor Docking and Binding Affinity

The interaction of a ligand like 1,4-Dibenzyl-6-fluoro-1,4-diazepane with its biological target, such as the enzyme furin, is fundamentally governed by its three-dimensional structure and the chemical properties of its functional groups. The 1,4-diazepane core provides a flexible seven-membered ring scaffold, which can adopt various conformations to fit into a receptor's binding pocket.

The 6-fluoro substitution introduces a highly electronegative fluorine atom. This can have multiple effects on ligand-receptor docking and binding affinity. Fluorine can act as a hydrogen bond acceptor, forming interactions with suitable donor groups on the receptor. Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic distribution of the diazepane ring and adjacent atoms, potentially modulating the strength of other non-covalent interactions. The substitution of a hydrogen atom with a fluorine atom can also lead to a more favorable conformational pre-organization of the ligand for binding, a phenomenon known as the "fluorine gauche effect." This can reduce the entropic penalty upon binding, thereby increasing affinity.

Table 1: Potential Interactions of Functional Groups in this compound with a Receptor

| Functional Group | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| 1,4-Dibenzyl Groups | Hydrophobic Interactions, van der Waals Forces, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine, Tryptophan |

| 6-Fluoro Group | Hydrogen Bonding, Dipole-Dipole Interactions | Serine, Threonine, Asparagine, Glutamine |

Stereochemical Requirements for Optimized Biological Interaction

The stereochemistry of 1,4-diazepane derivatives is a critical determinant of their biological activity. The 1,4-diazepane ring is chiral and can exist in different conformations, often as a mixture of rapidly interconverting chair and boat forms. The introduction of a substituent at the 6-position, such as the fluorine atom in this compound, creates a stereocenter. This means the compound can exist as two enantiomers, (R)- and (S)-1,4-Dibenzyl-6-fluoro-1,4-diazepane.

Biological receptors are chiral environments, and it is highly probable that the two enantiomers of this compound will exhibit different binding affinities and biological activities. One enantiomer will likely have a three-dimensional arrangement of its functional groups that is more complementary to the receptor's binding site than the other. For instance, the spatial orientation of the fluoro group and the two benzyl groups will differ between the (R) and (S) enantiomers. This can lead to one enantiomer forming more favorable interactions or having fewer steric clashes within the binding pocket.

While specific studies on this compound are lacking, research on other chiral 1,4-diazepane derivatives has consistently shown that biological activity often resides predominantly in one enantiomer. Therefore, for the optimized biological interaction of this compound, the synthesis and testing of the individual enantiomers would be essential to identify the eutomer (the more active enantiomer).

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,4-Diazepane Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like 1,4-diazepane derivatives, a QSAR model could predict the biological activity of new, unsynthesized analogs.

To develop a QSAR model for 1,4-diazepane derivatives, a dataset of compounds with known biological activities (e.g., IC50 values for furin inhibition) would be required. Various molecular descriptors would then be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies. The fluorine atom in this compound would significantly influence these parameters.

Steric descriptors: Molecular weight, molar volume, surface area. The bulky benzyl groups would be major contributors to these descriptors.

Hydrophobic descriptors: LogP (partition coefficient), which reflects the lipophilicity of the molecule.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates a combination of these descriptors with the observed biological activity.

For this compound, a QSAR model could help to understand the relative importance of the dibenzyl and fluoro substitutions. For example, it could quantify the extent to which increasing the hydrophobicity of the N-substituents or modulating the electronic properties at the 6-position influences the inhibitory potency. Such a model would be a valuable tool for designing new 1,4-diazepane derivatives with potentially improved activity.

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-1,4-Dibenzyl-6-fluoro-1,4-diazepane |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1,4-dibenzyl-6-fluoro-1,4-diazepane in solution. A combination of one- and two-dimensional NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals, providing a comprehensive picture of the molecule's connectivity and spatial arrangement.

One-Dimensional (¹H, ¹³C, ¹⁹F) and Two-Dimensional (HSQC, HMBC) NMR for Complete Assignment

One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁹F NMR, offer initial insights into the chemical environment of the nuclei within the molecule.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons of the benzyl (B1604629) groups, as well as the methylene (B1212753) protons of the diazepane ring and the benzylic CH₂ groups. The fluorine substitution at the C6 position influences the chemical shifts of nearby protons.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule, including the distinct signals for the aromatic carbons, the diazepane ring carbons, and the benzylic carbons. mdpi.com

¹⁹F NMR: Given that fluorine-19 has a natural abundance of 100% and high NMR sensitivity, ¹⁹F NMR is a powerful tool. aiinmr.com It provides a direct observation of the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment. aiinmr.com The coupling between ¹⁹F and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides crucial connectivity information. organicchemistrydata.org

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the complete atomic connectivity.

HSQC: This experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons.

Table 1: Representative NMR Data for Diazepane Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.20 - 7.40 | Multiplet | Aromatic protons of benzyl groups |

| ¹H | 3.50 - 3.80 | Singlet/Multiplet | Benzylic protons (N-CH₂) |

| ¹H | 2.50 - 3.00 | Multiplet | Diazepane ring protons |

| ¹³C | 127 - 138 | - | Aromatic carbons |

| ¹³C | 50 - 65 | - | Diazepane ring and benzylic carbons |

| ¹⁹F | Varies | Triplet/Multiplet | Fluorine at C6, coupled to adjacent protons |

Note: The exact chemical shifts and coupling constants for this compound would require experimental determination.

Dynamic NMR for Conformational Exchange Studies

The seven-membered diazepine (B8756704) ring is known for its conformational flexibility. researchgate.net Dynamic NMR (DNMR) spectroscopy is employed to study the conformational exchange processes in this compound. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers of conformational interconversions, such as ring-flipping. At lower temperatures, the exchange process may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound. nih.gov HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. In addition to confirming the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By subjecting the molecule to ionization and subsequent fragmentation, characteristic fragment ions are produced that can be related to the structure of the parent molecule. For instance, the cleavage of the benzyl groups is a likely fragmentation pathway for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the C-H stretching vibrations of the aromatic and aliphatic groups, C-N stretching vibrations of the diazepane ring, and the C-F stretching vibration. The aromatic C=C stretching vibrations will also be observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. researchgate.netrsc.org It is particularly sensitive to non-polar bonds and can be useful for identifying the symmetric vibrations of the molecule. Characteristic Raman bands for the diazepine ring and its substituents can be observed. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1250 |

| C-F | Stretching | 1000 - 1400 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for separating its enantiomers. nih.gov

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column, can be developed to separate the target compound from any impurities or starting materials. The purity is determined by the relative area of the main peak in the chromatogram.

Enantiomeric Separation: Since the fluorine substitution at C6 creates a stereocenter, this compound is a chiral molecule and exists as a pair of enantiomers. Chiral HPLC is employed to separate these enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. scielo.org.mxyoutube.com The development of a successful chiral separation method is crucial for studying the stereospecific properties of each enantiomer. mpg.de

Derivatization Strategies and Analogous Chemical Compound Development

Exploration of Structural Modifications at the 1 and 4 Nitrogen Positions

The nitrogen atoms at the 1 and 4 positions of the 1,4-diazepane ring offer prime sites for synthetic modification, allowing for the introduction of a diverse range of substituents that can significantly influence the compound's properties.

Introduction of Varied Aromatic and Aliphatic Substituents

Research into the modification of the 1,4-diazepane scaffold has extensively explored the introduction of various aromatic and aliphatic groups at the N1 and N4 positions. This strategy aims to modulate the molecule's steric bulk, electronic nature, and lipophilicity, which in turn can affect its binding affinity to biological targets and its pharmacokinetic profile.

For instance, in the synthesis of related 1,4-diazepine derivatives, various aromatic aldehydes have been utilized, leading to the incorporation of different phenyl and substituted phenyl groups. nih.gov The synthesis of 1,4-diaryl-1,3-butadiynes based on a "proton sponge" backbone also highlights the introduction of diverse arylethynyl substituents. beilstein-journals.org These examples, while not directly on the specified fluoro-diazepane, illustrate the common practice of varying aromatic substituents to explore structure-activity relationships (SAR).

Similarly, aliphatic substituents, ranging from simple alkyl chains to more complex cyclic systems, have been incorporated. One common synthetic route involves the reaction of a 1,4-diazepane with an appropriate alkyl or benzyl (B1604629) halide. For example, the synthesis of 1-(4-Fluorobenzyl)-1,4-diazepane can be achieved by reacting 1,4-diazepane with 4-fluorobenzyl chloride in the presence of a base. This methodology can be adapted to introduce a wide variety of benzyl and other aliphatic groups at the nitrogen positions.

A range of substituents that have been explored in similar heterocyclic systems include:

| Substituent Type | Examples |

| Aromatic | Phenyl, Substituted Phenyl (e.g., 4-chlorophenyl, 4-methylphenyl), Naphthyl |

| Aliphatic | Methyl, Ethyl, Benzyl, N-methylpiperazine, N-ethylpiperazine, N-phenylpiperazine, N-benzylpiperazine |

This table is based on general synthetic strategies for diazepane and related heterocyclic systems. jocpr.com

Impact of Substituent Electronic and Steric Properties

The electronic and steric properties of the substituents at the N1 and N4 positions play a crucial role in determining the biological activity and physicochemical characteristics of the resulting derivatives.

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings of the benzyl substituents can significantly alter the electron density of the diazepane nitrogen atoms. For example, a fluorine atom, as in the parent compound's 4-fluorobenzyl group, is an electron-withdrawing group that can influence the basicity of the nitrogen to which it is attached. acs.org This modulation of basicity can affect the compound's ability to form hydrogen bonds with biological targets and can also impact its absorption and distribution. u-tokyo.ac.jp The use of substituents with varying Hammett's σ constants allows for a systematic exploration of these electronic effects. drugdesign.org

Steric Properties: The size and shape of the substituents (their steric bulk) are critical for dictating how the molecule fits into a binding pocket of a receptor or enzyme. drugdesign.org Bulky substituents may enhance selectivity for a particular target but could also hinder binding if the active site is sterically constrained. Conversely, smaller substituents might allow for greater conformational flexibility. The replacement of a hydrogen atom with a fluorine atom at the ortho position of a pendent phenyl group in naphthyl-fused diazepines has been shown to enhance affinity and efficacy, illustrating the subtle yet significant impact of steric changes. acs.org

Functionalization at the 6-Fluoro Position and Other Ring Carbons

While the nitrogen atoms are common points for derivatization, modification of the carbon backbone of the 1,4-diazepane ring, including the 6-fluoro position, offers another avenue for creating novel analogs.

The fluorine atom at the 6-position of "1,4-Dibenzyl-6-fluoro-1,4-diazepane" is a key feature. Fluorine substitution is a widely used strategy in medicinal chemistry to improve metabolic stability and binding affinity. acs.org The carbon-fluorine bond is strong and less susceptible to metabolic oxidation compared to a carbon-hydrogen bond. acs.org

Further functionalization at this position or other ring carbons could involve replacing the fluorine with other groups or introducing new substituents. While direct displacement of the fluorine atom can be challenging, synthetic strategies could be devised to build the diazepane ring with different substituents at the C6 position from the outset. For instance, methods for synthesizing substituted 1,4-diazepines often involve the condensation of diamines with carbonyl compounds, allowing for the introduction of various functionalities on the carbon backbone. nih.gov

Synthesis of Fused or Bridged 1,4-Diazepane Ring Systems

Creating fused or bridged ring systems based on the 1,4-diazepane core represents a more complex but potentially rewarding derivatization strategy. This approach can lead to conformationally constrained analogs, which can provide valuable insights into the bioactive conformation of the molecule and may lead to enhanced potency and selectivity.

Several synthetic approaches have been developed for the synthesis of fused 1,4-diazepine derivatives. jocpr.comclockss.org For example, intramolecular C-N bond coupling reactions have been utilized to create azetidine-fused 1,4-benzodiazepines. nih.gov These fused systems can then undergo ring-opening reactions to generate diverse functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov Another approach involves the 1,3-dipolar cycloaddition of nitrilimines to the C=N bond of a benzodiazepine (B76468) ring to form a novel class of annelated 1,4-benzodiazepines. clockss.org

The synthesis of pyrido[1,2-d] nih.govnih.govdiazepines represents another example of a fused ring system. nih.gov Furthermore, Rh(III)-catalyzed cascade annulation reactions have been employed for the synthesis of complex benzo-fused diazepine (B8756704) systems. acs.org These strategies, while often applied to benzodiazepines, could be adapted for the synthesis of novel fused or bridged systems based on the 1,4-diazepane scaffold.

Rational Design of Novel 1,4-Diazepane Derivatives Based on Comprehensive SAR Findings

The culmination of derivatization efforts is the development of a comprehensive structure-activity relationship (SAR) profile. This knowledge allows for the rational design of new derivatives with improved properties. The goal of rational drug design is to move beyond serendipitous discoveries and to create molecules with a higher probability of success. researchgate.net

By systematically varying substituents at the nitrogen and carbon positions and by creating fused or bridged analogs, researchers can build a detailed understanding of how different structural features contribute to the desired biological activity. For example, if SAR studies reveal that a bulky, electron-withdrawing group at the N1 position and a smaller, flexible group at the N4 position are optimal for activity, future synthetic efforts can focus on derivatives that incorporate these features.

The concept of bioisosterism is a powerful tool in rational drug design. acs.orgdrugdesign.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For instance, a fluorine atom can be a bioisostere for a hydrogen atom, and this substitution can lead to improved metabolic stability and binding affinity. acs.orgacs.org Similarly, a tetrazole ring can be a bioisostere for a carboxylic acid group. A thorough understanding of bioisosteric replacements can guide the design of novel 1,4-diazepane derivatives with enhanced therapeutic potential.

The design of novel 1,4-diazepane-2-ones as LFA-1 antagonists from a scaffold-based combinatorial library exemplifies a rational approach to discovering new inhibitors. nih.gov This process involves synthesizing a library of related compounds and screening them for activity, with the results feeding back into the design of the next generation of molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,4-Dibenzyl-6-fluoro-1,4-diazepane, and what purification methods ensure high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions to introduce fluorine at the 6-position of the diazepane ring, followed by benzylation at the 1,4-positions. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of intermediates.

- Employing column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification .

- Validating purity via HPLC or LC-MS, with nuclear magnetic resonance (NMR) to confirm regioselectivity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- Spectroscopy : Use and NMR to confirm bond connectivity and fluorine’s electronic effects. FT-IR can validate functional groups.

- Computational Modeling : Apply density functional theory (DFT) to analyze charge distribution and steric effects, comparing results with crystallographic data if available .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

- Methodological Answer : Use a multi-factorial approach to test variables like temperature, solvent polarity, and catalyst concentration.

- Design : Implement a 2 factorial design (where = number of variables) to identify interactions between parameters. For example, temperature (60°C vs. 80°C) and solvent (THF vs. DMF) can be tested for their impact on yield .

- Analysis : Apply regression models to optimize conditions, prioritizing variables with the highest F-values in ANOVA tables .

Q. What strategies address contradictions in toxicological data for this compound across studies?

- Methodological Answer : Conduct comparative analysis using:

- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., dose, exposure duration, model organisms).

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like impurities (e.g., residual solvents) that may skew results .

- Mechanistic Studies : Use in vitro assays (e.g., cytochrome P450 inhibition) to clarify metabolic pathways that may explain discrepancies .

Q. How can computational tools predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Leverage molecular dynamics (MD) and quantum mechanical/molecular mechanical (QM/MM) simulations:

- Reactivity Prediction : Simulate transition states to identify potential reaction barriers.

- Catalyst Screening : Use virtual libraries to test ligands or metal catalysts for improved enantioselectivity in fluorination steps .

Methodological Frameworks for Data Integrity

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

- Methodological Answer :

- Negative/Positive Controls : Include inert analogs (e.g., non-fluorinated diazepane) to isolate fluorine-specific effects.

- Blind Testing : Use coded samples to minimize bias in spectroscopic or biological assays .

- Data Security : Implement encrypted electronic lab notebooks (ELNs) to maintain raw data integrity .

Q. How do researchers balance orthogonal analytical techniques to validate novel derivatives of this compound?

- Methodological Answer : Triangulate results across:

- Chromatography : Compare retention times in HPLC and GC-MS.

- Spectroscopy : Cross-validate NMR shifts with X-ray crystallography.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to confirm melting points and polymorphic stability .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.